
Sulpiride adamantanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulpiride adamantanecarboxylate is a derivative of sulpiride, a well-known antipsychotic medication belonging to the benzamide class. This compound combines the pharmacological properties of sulpiride with the unique structural features of adamantanecarboxylate, potentially enhancing its therapeutic efficacy and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulpiride adamantanecarboxylate typically involves the following steps:
Formation of Adamantanecarboxylic Acid: Adamantane is oxidized using potassium permanganate to form adamantanecarboxylic acid.
Coupling Reaction: Sulpiride is then coupled with adamantanecarboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, including steps like solvent recovery and waste management.
化学反応の分析
Types of Reactions
Sulpiride adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group in sulpiride can be reduced to an amine under reducing conditions.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of adamantanecarboxylic acid derivatives.
Reduction: Conversion of sulfonamide to amine derivatives.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
Sulpiride adamantanecarboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of adamantane derivatives on the pharmacokinetics and pharmacodynamics of benzamide drugs.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate dopamine receptors.
Medicine: Explored as a potential treatment for psychiatric disorders, including schizophrenia and depression, due to its enhanced stability and efficacy.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用機序
Sulpiride adamantanecarboxylate exerts its effects primarily through antagonism of dopamine D2 receptors. The adamantane moiety may enhance the compound’s ability to cross the blood-brain barrier and increase its binding affinity for the receptor. This results in improved therapeutic outcomes in the treatment of psychiatric disorders.
類似化合物との比較
Similar Compounds
Sulpiride: The parent compound, primarily used as an antipsychotic.
Amisulpride: A similar benzamide antipsychotic with a different substitution pattern.
Levosulpiride: The levo-isomer of sulpiride, used for similar indications.
Uniqueness
Sulpiride adamantanecarboxylate stands out due to the incorporation of the adamantane moiety, which may enhance its pharmacological properties, including increased stability, better blood-brain barrier penetration, and potentially improved efficacy in treating psychiatric disorders.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action
特性
CAS番号 |
55247-89-7 |
|---|---|
分子式 |
C26H39N3O6S |
分子量 |
521.7 g/mol |
IUPAC名 |
adamantane-1-carboxylic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H23N3O4S.C11H16O2/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);7-9H,1-6H2,(H,12,13) |
InChIキー |
MDJRIKWBMSTOKD-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.C1C2CC3CC1CC(C2)(C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


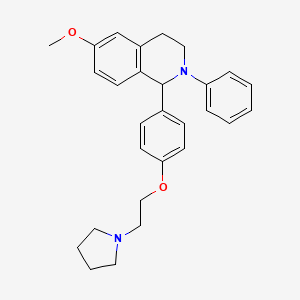
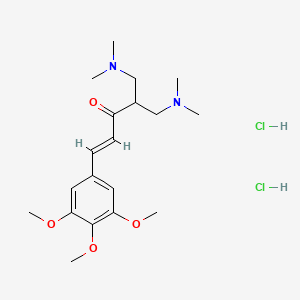
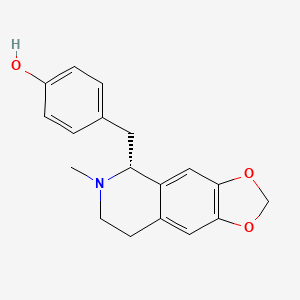
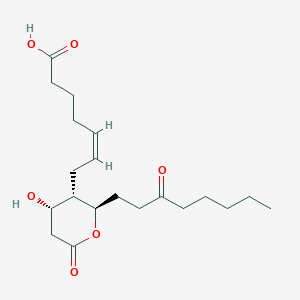
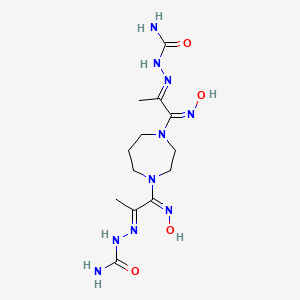
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
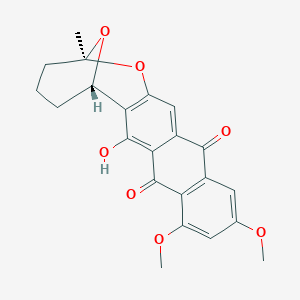
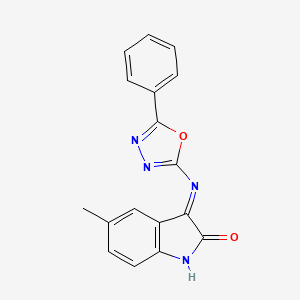
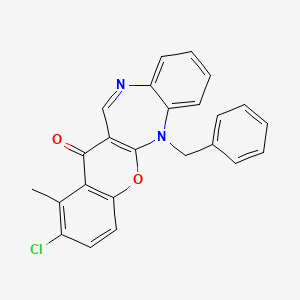
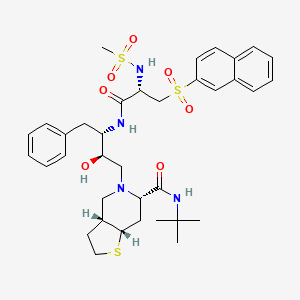
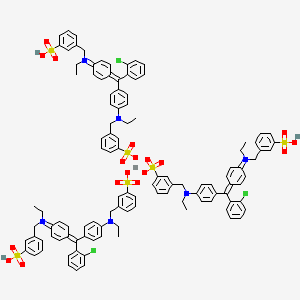
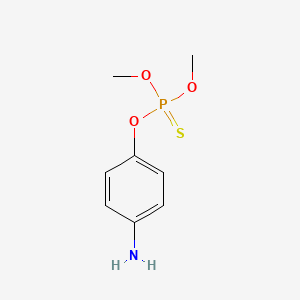
![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)

